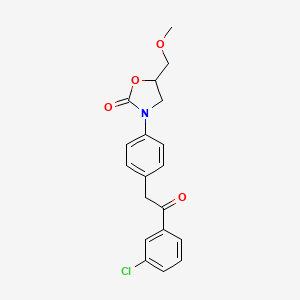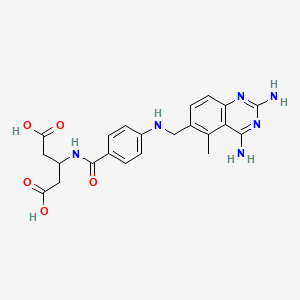
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a quinazoline ring, multiple amino groups, and a pentanedioic acid backbone. Its unique configuration makes it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline derivative, which is then coupled with a benzoyl chloride derivative. The final step involves the introduction of the pentanedioic acid moiety through amidation reactions. Key reagents used in these steps include various amines, chlorides, and catalysts to facilitate the coupling and amidation reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using high-efficiency reactors and purification techniques such as crystallization and chromatography. Reaction conditions are carefully controlled to ensure consistent product quality, with parameters like temperature, pressure, and pH being meticulously monitored.
化学反应分析
Types of Reactions
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides, which are useful intermediates in further chemical transformations.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with temperatures ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
Chemistry
In chemistry, pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazoline moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The presence of multiple amino groups and the quinazoline ring structure are key features that contribute to its biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
作用机制
The mechanism of action of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer. The compound’s multiple amino groups enhance its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Methotrexate: A well-known anticancer agent with a similar quinazoline structure.
Pteroic acid: Shares structural similarities but differs in its biological activity and applications.
Pralatrexate: Another anticancer compound with a related structure, used in the treatment of certain types of lymphoma.
Uniqueness
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
69827-75-4 |
|---|---|
分子式 |
C22H24N6O5 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
3-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-11-13(4-7-16-19(11)20(23)28-22(24)27-16)10-25-14-5-2-12(3-6-14)21(33)26-15(8-17(29)30)9-18(31)32/h2-7,15,25H,8-10H2,1H3,(H,26,33)(H,29,30)(H,31,32)(H4,23,24,27,28) |
InChI 键 |
WSUHKUHBZFBXJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


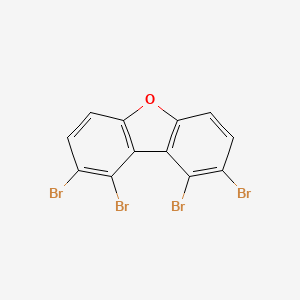

![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
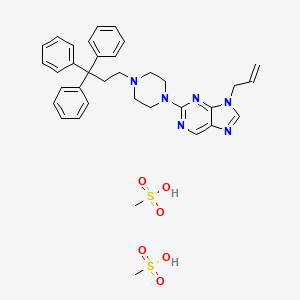
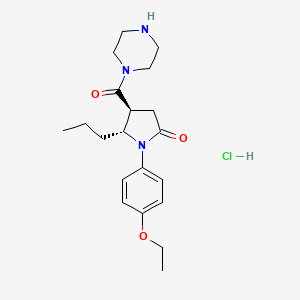
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
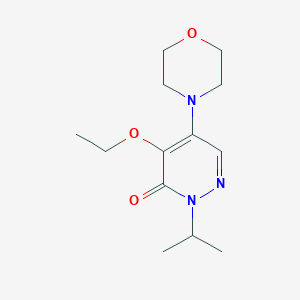
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)

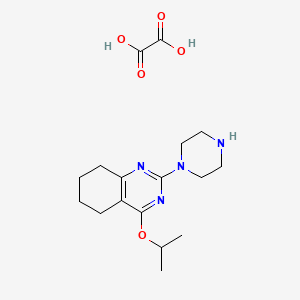
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
